
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of two fluorine atoms at the 4-position, a hydroxymethyl group at the 1-position, and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives followed by functional group modifications. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst. The carboxylic acid group is often introduced via oxidation of an aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4,4-Difluoro-1-(carboxymethyl)cyclohexanecarboxylic acid
Reduction: 4,4-Difluoro-1-(hydroxymethyl)cyclohexanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Scientific Research Applications
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxymethyl and carboxylic acid groups can interact with various molecular targets, such as enzymes and receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethylcyclohexanecarboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
4,4-Difluorocyclohexanecarboxylic acid: Lacks the hydroxymethyl group, which can affect its reactivity and interactions with other molecules.
4,4-Difluoro-1-(hydroxymethyl)cyclohexanol: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid is unique due to the combination of fluorine atoms, a hydroxymethyl group, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12F2O3 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4,4-difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)3-1-7(5-11,2-4-8)6(12)13/h11H,1-5H2,(H,12,13) |
InChI Key |
JEULQEVTBVPAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CO)C(=O)O)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
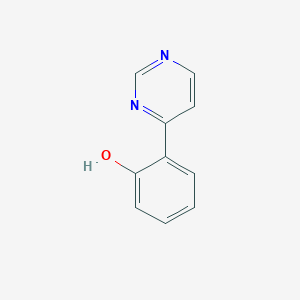
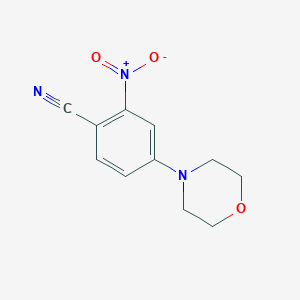
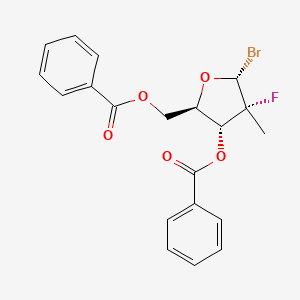
![methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)
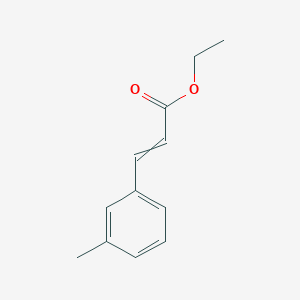
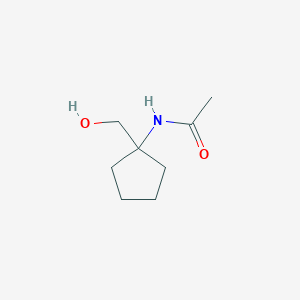
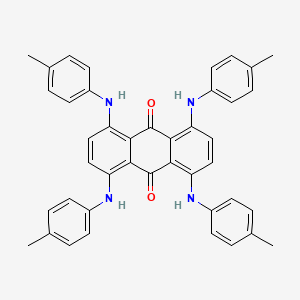
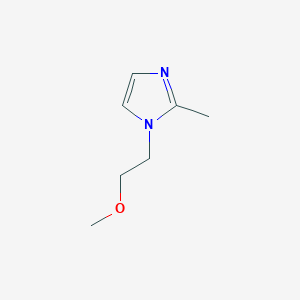
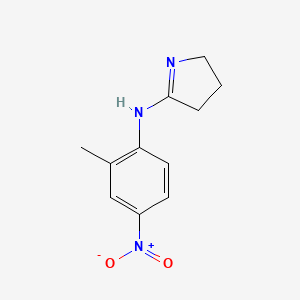
![2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B8570472.png)
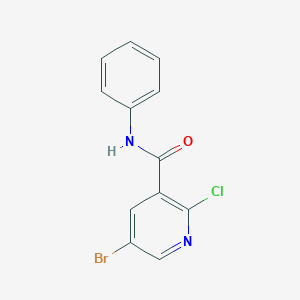
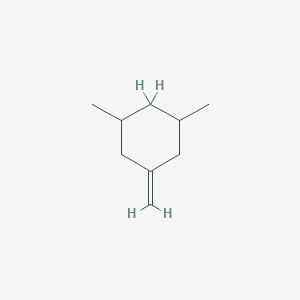

![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid](/img/structure/B8570508.png)
